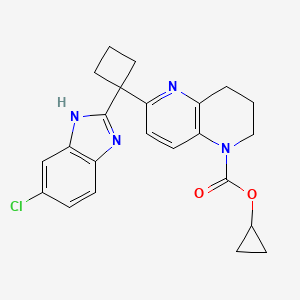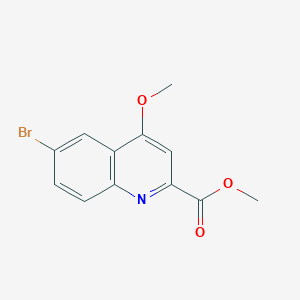
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products Formed
Substitution: Formation of 6-azido-4-methoxyquinoline-2-carboxylate or 6-thio-4-methoxyquinoline-2-carboxylate.
Oxidation: Formation of 6-bromo-4-methoxyquinoline N-oxide.
Reduction: Formation of 6-bromo-4-methoxy-1,2-dihydroquinoline-2-carboxylate.
Hydrolysis: Formation of 6-bromo-4-methoxyquinoline-2-carboxylic acid.
科学的研究の応用
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups on the quinoline ring enhance its binding affinity to target proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets .
類似化合物との比較
Similar Compounds
- Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
- Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
- Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
Uniqueness
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination enhances its chemical reactivity and binding affinity in biological systems compared to similar compounds. The methoxy group also provides additional sites for further functionalization, making it a versatile intermediate in chemical synthesis .
特性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
methyl 6-bromo-4-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3 |
InChIキー |
NJJQNTABCJHZBM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
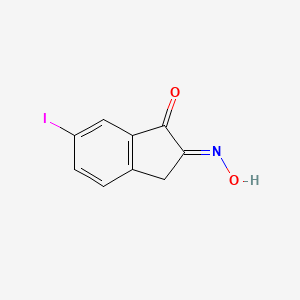

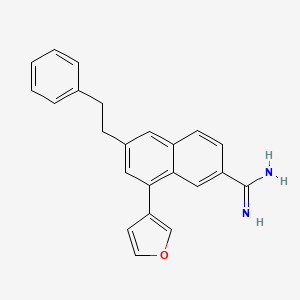
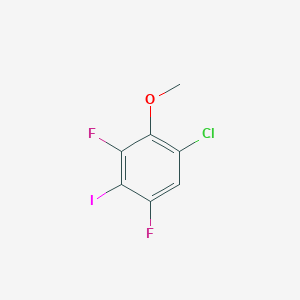
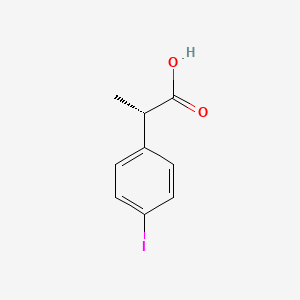
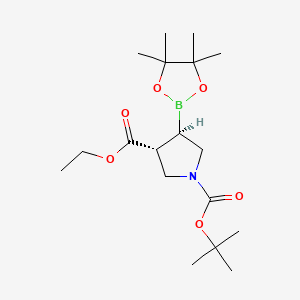
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

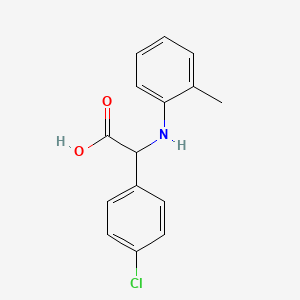
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)

